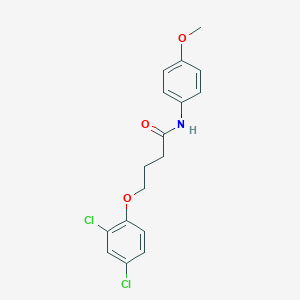
4-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)butanamide, commonly known as dicamba, is a selective herbicide widely used in agriculture. It is a member of the benzoic acid herbicide family and is classified as an auxin-like compound. Dicamba is used to control broadleaf weeds in various crops, including soybeans, cotton, corn, and wheat.
Mecanismo De Acción
Dicamba works by mimicking the natural plant hormone auxin, which regulates plant growth and development. Dicamba is absorbed by the plant and transported to the meristematic tissue, where it causes uncontrolled growth and ultimately leads to the death of the plant. Dicamba is selective in its action, as it only affects broadleaf weeds and does not harm grasses.
Biochemical and Physiological Effects
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It affects the expression of genes involved in the auxin signaling pathway, which regulates plant growth and development. Dicamba also affects the activity of enzymes involved in cell division and elongation, leading to uncontrolled growth and ultimately plant death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba is a useful tool for studying plant growth and development in the laboratory. It can be used to induce specific developmental changes in plants and to study the effects of auxin signaling on plant growth. However, dicamba can be toxic to plants at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
For dicamba research include the development of dicamba-resistant crops, new herbicides based on the structure of dicamba, and further understanding of its long-term effects.
Métodos De Síntesis
Dicamba can be synthesized by reacting 2,4-dichlorophenol with 4-methoxyaniline in the presence of a base and a coupling agent. The resulting intermediate is then reacted with butyric anhydride to produce dicamba. The synthesis process is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its herbicidal properties. It is commonly used in combination with other herbicides to control a wide range of weeds. Dicamba is also used in research to study plant growth and development. It has been shown to affect the auxin signaling pathway, which plays a crucial role in regulating plant growth and development.
Propiedades
Número CAS |
5271-47-6 |
|---|---|
Nombre del producto |
4-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)butanamide |
Fórmula molecular |
C17H17Cl2NO3 |
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C17H17Cl2NO3/c1-22-14-7-5-13(6-8-14)20-17(21)3-2-10-23-16-9-4-12(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) |
Clave InChI |
LWTVFWMYOVGKNL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




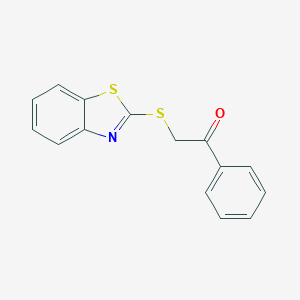
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
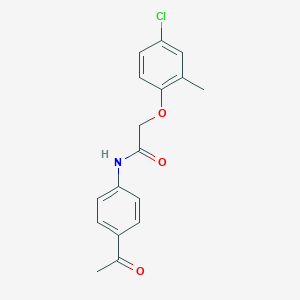
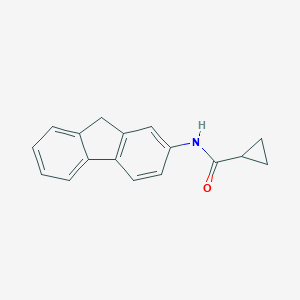

![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)



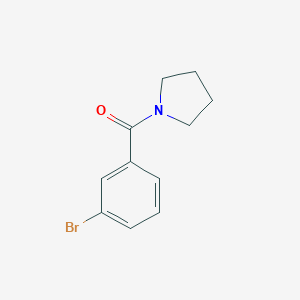

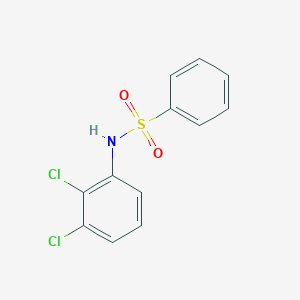
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)